molecular formula C25H31ClF2O5S B015938 Cloticasone propionate CAS No. 80486-69-7

Cloticasone propionate

Cat. No.: B015938
CAS No.: 80486-69-7
M. Wt: 517.0 g/mol
InChI Key: MVLBCBPGBUAVJQ-CENSZEJFSA-N
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Description

Cloticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. This compound is known for its high potency and minimal systemic absorption, making it an effective treatment option with fewer side effects compared to other corticosteroids .

Mechanism of Action

Target of Action

Cloticasone propionate, also known as Fluticasone propionate, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation in the body.

Mode of Action

Fluticasone propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction results in the suppression of various cell types and mediators of inflammation .

Biochemical Pathways

Fluticasone propionate affects the biochemical pathways related to inflammation. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

Fluticasone propionate has a bioavailability of 0.51% when administered intranasally . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of fluticasone propionate is approximately 10 hours , and it is excreted through the kidneys . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The activation of glucocorticoid receptors by fluticasone propionate leads to a decrease in inflammation. This results in relief from symptoms associated with conditions like asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis . In vitro tests have shown that fluticasone propionate can influence the behavior of respiratory tract bacteria, including altering the expression of several bacterial genes .

Action Environment

The action of fluticasone propionate can be influenced by various environmental factors. For instance, the operating conditions (such as speed and mixing time), the size of the carrier, and the storage conditions can affect the interaction between the drug and its targets, thereby influencing its efficacy . Additionally, higher humidity can increase the adhesion of the drug to the carrier, reducing its dispersion and potentially decreasing its efficacy .

Biochemical Analysis

Biochemical Properties

Cloticasone propionate interacts with various biomolecules, primarily the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, it exerts its anti-inflammatory and vasoconstrictive effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by decreasing inflammation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding results in the activation of the receptor, leading to changes in gene expression . It also inhibits lung eosinophilia in rats .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the drug’s effects on peak expiratory flow (PEF) were significantly higher after 1 day of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study on feline asthma showed that different dosages of the drug reduced airway eosinophilia by 74%, 82%, or 81%, respectively .

Metabolic Pathways

This compound is involved in metabolic pathways that are mediated by the liver enzyme CYP3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of intravenous this compound is 4.2L/kg .

Subcellular Localization

As a glucocorticoid, it is known to primarily act in the cytoplasm of cells where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cloticasone propionate involves multiple steps, starting from a steroidal backbone. One common method involves the use of flumethasone as a starting material. The synthesis proceeds through several key steps, including fluorination, acylation, and esterification . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process involves the use of stainless steel columns packed with octadecylsilyl silica gel and a mobile phase consisting of a buffer solution and acetonitrile . This method ensures the separation and quantification of this compound with high precision and accuracy.

Chemical Reactions Analysis

Types of Reactions

Cloticasone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted steroids .

Scientific Research Applications

Cloticasone propionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Cloticasone propionate is unique due to its high potency and minimal systemic absorption. Compared to fluticasone propionate, it has a similar mechanism of action but may offer better bioavailability and fewer side effects. Budesonide and beclomethasone dipropionate are also effective corticosteroids but may require higher doses to achieve the same therapeutic effects. Mometasone furoate is another potent corticosteroid with similar applications but differs in its pharmacokinetic profile .

Biological Activity

Cloticasone propionate is a synthetic corticosteroid with potent anti-inflammatory properties, primarily utilized in the treatment of various allergic and respiratory conditions. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.

This compound is classified as a glucocorticoid receptor agonist, exhibiting high affinity for the glucocorticoid receptor (Kd = 0.5 nM) and minimal activity at other steroid receptors such as androgen, estrogen, or mineralocorticoid receptors . Its mechanism involves:

  • Receptor Activation : Upon binding to the glucocorticoid receptor, it translocates to the nucleus and regulates gene expression related to inflammation.
  • Inhibition of Inflammatory Mediators : this compound suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhances the expression of anti-inflammatory proteins (e.g., IL-10) .
  • Cellular Effects : It inhibits the activation and proliferation of various immune cells, including eosinophils, mast cells, and macrophages, thus reducing inflammation in respiratory tissues .

Asthma Management

A series of clinical trials have demonstrated the effectiveness of this compound in managing asthma symptoms:

  • Quality of Life Improvement :
    • A study involving 96 patients showed significant improvements in health-related quality of life after 16 weeks of treatment with 1000 micrograms twice daily compared to placebo (P < .02) .
    • Patients reported enhancements in physical functioning and general health metrics.
  • Pulmonary Function :
    • In a randomized controlled trial with 304 participants, doses of 100, 250, and 500 micrograms twice daily resulted in significant improvements in forced expiratory volume in one second (FEV1) compared to placebo . The mean FEV1 increase was notable across all treatment groups.
  • Long-Term Efficacy :
    • A one-year open-label extension study indicated that patients maintained improved asthma control and quality of life when switched from placebo to this compound after initial treatment .

Allergic Rhinitis

This compound is also effective for allergic rhinitis:

  • A double-blind study with 423 adults demonstrated that all doses (25, 100, and 400 micrograms) significantly reduced nasal symptoms compared to placebo within three days .
  • Cytological analysis revealed a marked decrease in eosinophils and basophils in treated patients.

Pharmacological Data Summary

The following table summarizes key pharmacological data related to this compound:

ParameterValue
Chemical Structure(6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester
Glucocorticoid Receptor AffinityKd = 0.5 nM
EC50 for Eosinophil Apoptosis3.7 nM
BioavailabilityLow systemic absorption
Common Dosage FormsInhalation aerosol, nasal spray

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study 1 : A patient with severe asthma showed a significant reduction in exacerbations after switching from oral corticosteroids to inhaled this compound for six months.
  • Case Study 2 : In a pediatric population with allergic rhinitis, administration of this compound nasal spray resulted in improved symptoms and quality of life scores over a three-month period.

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBCBPGBUAVJQ-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80486-69-7
Record name Cloticasone propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTICASONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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